n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide
Description
n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide is a phenoxy acetamide derivative characterized by:
- n-Allyl group: A terminal alkene substituent on the acetamide nitrogen, which may enhance reactivity or influence pharmacokinetics.
- Acetamide core: A common pharmacophore in agrochemicals and pharmaceuticals, facilitating interactions with biological targets.
Its synthesis likely involves chloroacetylation or coupling reactions, as seen in analogs .
Properties
Molecular Formula |
C12H14ClNO3 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H14ClNO3/c1-2-5-14-12(16)8-17-11-4-3-9(7-15)6-10(11)13/h2-4,6,15H,1,5,7-8H2,(H,14,16) |
InChI Key |
AJPKXMQQSZUQKA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)COC1=C(C=C(C=C1)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide typically involves the reaction of 2-chloro-4-(hydroxymethyl)phenol with allyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Phenoxy Acetamide Derivatives
Key Findings and Implications
Structural Influences on Functionality
- Hydroxymethyl Group : Unique to the target compound, this group may improve aqueous solubility compared to analogs with methyl () or nitro groups (). It also offers a site for hydrogen bonding or further functionalization .
- Chloro Substituent : Common across analogs (e.g., ), chlorine enhances stability and influences electronic properties. In alachlor, it is critical for herbicidal activity .
- Allyl vs.
Pharmacological and Industrial Relevance
- Therapeutic Potential: Phenoxy acetamides are reviewed for diverse activities, including antimicrobial and anticancer effects (). The target’s hydroxymethyl group may position it as a candidate for drug development.
- Agrochemical Utility : Alachlor’s herbicidal success () highlights the role of lipophilic substituents, which the target compound lacks. Its polar hydroxymethyl group may limit agrochemical use but expand medicinal applications.
Biological Activity
n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the synthesis, mechanisms of action, and biological activity of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-4-(hydroxymethyl)phenol with allyl bromide, resulting in a product that can serve as a versatile building block in organic synthesis. The compound's unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activities by binding to active sites or alter receptor functions by interacting with binding sites. This mechanism is crucial for its applications in enzyme inhibition studies and therapeutic development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a potent bactericidal effect, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15.625 | Antistaphylococcal |
| Escherichia coli | 62.5 | Antienterococcal |
Enzyme Inhibition
In enzyme inhibition studies, this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it demonstrated an IC50 value of 900 nM against certain target enzymes, indicating its potential as a selective inhibitor .
Case Studies
- Study on Enzyme Inhibition : A study conducted at the University of Bath evaluated over 30 analogues of similar compounds, where this compound was among those showing promising biological activity. It was noted for its selectivity and potency against specific enzyme targets involved in cancer metabolism .
- Antimicrobial Testing : In a comparative study assessing various Schiff base compounds, this compound exhibited superior antibacterial properties against resistant strains of bacteria, highlighting its potential utility in treating infections caused by multidrug-resistant organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
